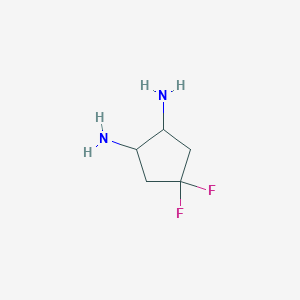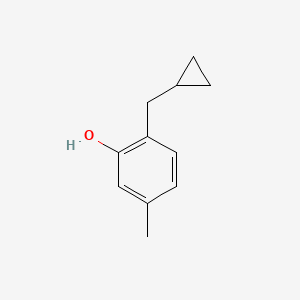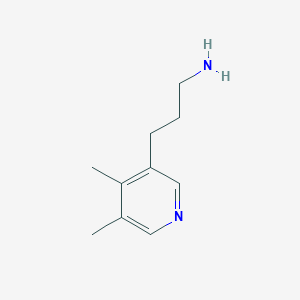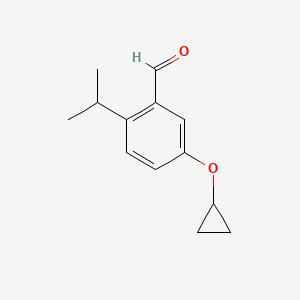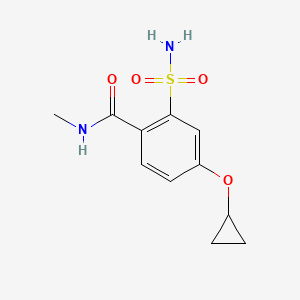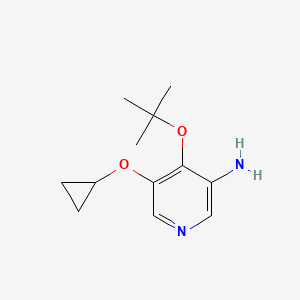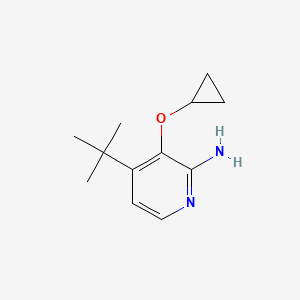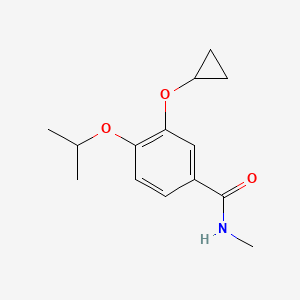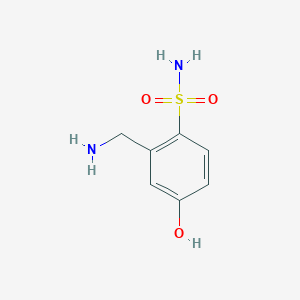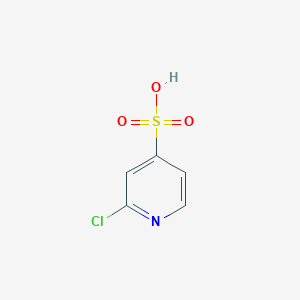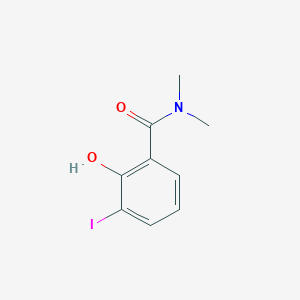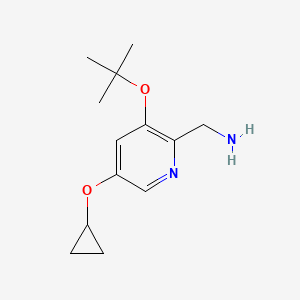
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a pyridinyl methanamine moiety. It is used in various scientific research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of (3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine involves several steps. One common method includes the reaction of 3-tert-butoxy-5-cyclopropoxypyridine with methanamine under controlled conditions. The reaction typically requires a solvent such as methanol and a drying agent like magnesium sulfate to ensure the purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Análisis De Reacciones Químicas
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Aplicaciones Científicas De Investigación
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanamine can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are also used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activities.
Pyridinium salts: These salts share structural similarities and are used in various applications, including as intermediates in organic synthesis and as bioactive molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12-6-10(16-9-4-5-9)8-15-11(12)7-14/h6,8-9H,4-5,7,14H2,1-3H3 |
Clave InChI |
PSIQTINVSVFWAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




